2-Ethynyl-2'-methyl-1,1'-biphenyl is an organic compound classified within the biphenyl family. Its molecular formula is , and it has a molecular weight of 192.26 g/mol. The compound features two phenyl rings connected by a single bond, with an ethynyl group (-C≡CH) attached to one ring and a methyl group (-CH₃) on the adjacent carbon of the other ring. This structural arrangement contributes to its unique chemical properties and reactivity, making it a valuable compound in organic synthesis and materials science .
While specific biological activities of 2-Ethynyl-2'-methyl-1,1'-biphenyl have not been extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, ethynyl-substituted compounds have been investigated for their potential as inhibitors in drug discovery . Further studies may reveal its interactions with biological systems and potential therapeutic applications.
The synthesis of 2-Ethynyl-2'-methyl-1,1'-biphenyl typically involves coupling reactions. One prevalent method is the Sonogashira coupling reaction, which combines 2-methyl-1,1'-biphenyl with an ethynylating agent (such as ethynyl bromide) in the presence of a palladium catalyst and a copper co-catalyst under inert conditions. This method allows for precise control over reaction conditions to optimize yield and purity .
For industrial-scale production, methods would generally involve scaling up laboratory synthesis while optimizing parameters such as temperature, pressure, and catalyst concentrations to enhance yield and minimize costs.
2-Ethynyl-2'-methyl-1,1'-biphenyl has several applications:
Several compounds share structural similarities with 2-Ethynyl-2'-methyl-1,1'-biphenyl. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methyl-1,1'-biphenyl | Lacks the ethynyl group | Less reactive compared to 2-Ethynyl-2'-methyl-1,1'-biphenyl |
| 2-Ethynyl-1,1'-biphenyl | Similar structure but lacks the methyl group | Different physical properties due to absence of methyl |
| 4-Ethynylphenol | Contains an ethynyl group attached to a phenolic ring | Exhibits distinct reactivity due to phenolic nature |
| 4-Methoxyphenol | Contains a methoxy group instead of an ethynyl group | Different reactivity profile due to ether functionality |
The uniqueness of 2-Ethynyl-2'-methyl-1,1'-biphenyl arises from its combination of both ethynyl and methyl groups. This combination enhances its reactivity in cross-coupling reactions while also influencing its steric and electronic characteristics. The presence of both functional groups allows for diverse synthetic pathways not available in compounds lacking one or both groups .
The systematic IUPAC name for this compound is 2-ethynyl-2'-methyl-1,1'-biphenyl, reflecting the substituents’ positions on the biphenyl scaffold. Its molecular formula, C₁₅H₁₂, corresponds to a molecular weight of 192.26 g/mol. The biphenyl core consists of two benzene rings connected by a single bond, with the ethynyl and methyl groups occupying para positions relative to the inter-ring bond (Figure 1).
The compound’s structural identity is further defined by its CAS Registry Number (1449574-70-2), a unique identifier critical for regulatory and commercial tracking. Key spectral descriptors include:
C#Cc1ccccc1-c1c(C)cccc1 (derived from substituent positions) ZSMZKOJWBAMMDZ-UHFFFAOYSA-N for related isomers, though variations exist based on substituent placement. | Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₂ | |
| Molecular Weight | 192.26 g/mol | |
| CAS RN | 1449574-70-2 |
The ethynyl group’s linear geometry and high electron density contrast with the methyl group’s steric and inductive effects, creating a reactivity profile amenable to selective functionalization.
2-Ethynyl-2'-methyl-1,1'-biphenyl emerged as a subject of interest in the late 20th century alongside advances in cross-coupling methodologies. Early synthetic routes relied on Grignard reactions and Friedel-Crafts alkylation, but these often suffered from poor regioselectivity and side reactions. The development of Corey-Fuchs alkyne synthesis in the 2000s marked a turning point, enabling efficient alkyne installation via dibromoolefination of aldehydes followed by elimination (Equation 1):
$$
\text{RCHO} \xrightarrow{\text{CBr₄, PPh₃}} \text{RCHBr₂} \xrightarrow{\text{n-BuLi}} \text{RC≡CH}
$$
For 2-ethynyl-2'-methyl-1,1'-biphenyl, this method involves reacting 2'-methylbiphenyl-2-carboxaldehyde with carbon tetrabromide and triphenylphosphine, followed by lithiation to yield the target alkyne. Optimized conditions (-78°C, THF/hexane solvent) achieve yields exceeding 85% after chromatographic purification.
Palladium-catalyzed cross-coupling reactions represent the cornerstone methodology for synthesizing 2-ethynyl-2'-methyl-1,1'-biphenyl, offering versatile and efficient pathways to construct the carbon-carbon bonds essential for this biphenyl alkyne derivative [1] [2] [3]. The strategic implementation of palladium complexes enables the formation of both the biphenyl backbone and the ethynyl functional group through well-established coupling protocols [4] [5].
The Sonogashira coupling reaction emerges as the primary method for introducing the ethynyl group onto the biphenyl framework, utilizing palladium(0) catalysts in conjunction with copper(I) co-catalysts [2] [3] [6]. This approach involves the coupling of terminal alkynes with aryl halides under mild conditions, typically proceeding at room temperature in the presence of amine bases [2] [3]. The reaction demonstrates remarkable functional group tolerance and provides excellent yields ranging from 85 to 95 percent for the synthesis of 2-ethynyl-2'-methyl-1,1'-biphenyl derivatives [8].
Alternative palladium-catalyzed approaches include the Suzuki-Miyaura coupling for constructing the biphenyl core structure, followed by subsequent alkynylation reactions [1] [9]. This sequential methodology employs boronic acid derivatives and achieves yields of 70 to 90 percent under optimized conditions [9]. The Negishi coupling represents another viable approach, utilizing organozinc reagents to form carbon-carbon bonds with yields typically ranging from 80 to 92 percent [1] [10].
Modern developments in palladium catalysis have introduced N-heterocyclic carbene-palladium complexes, which demonstrate enhanced stability and reactivity compared to traditional phosphine-ligated systems [4] [5]. These advanced catalytic systems exhibit strong sigma-donating properties and weaker pi-accepting abilities, resulting in improved catalytic performance for alkyne chemistry applications [4] [5].
The optimization of palladium-catalyzed reactions for 2-ethynyl-2'-methyl-1,1'-biphenyl synthesis requires careful consideration of several critical parameters. Catalyst loading typically ranges from 2 to 10 mole percent, with higher loadings reserved for challenging substrates [10]. Temperature control proves essential, with most reactions proceeding optimally between 25 and 100 degrees Celsius depending on the specific coupling methodology employed [11].
Solvent selection significantly influences reaction outcomes, with polar aprotic solvents such as acetonitrile, dimethylformamide, and tetrahydrofuran providing superior results [10] [11]. The choice of base also critically affects reaction efficiency, with triethylamine, potassium carbonate, and cesium carbonate representing the most commonly employed basic systems [10] [11].
| Method | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₄ + CuI | Et₃N | Acetonitrile | 25 | 85-95 |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ + K₂CO₃ | K₂CO₃ | DMF/Water | 80 | 70-90 |
| Negishi Coupling | Pd(PPh₃)₄ + THF | LiCl | THF | 25 | 80-92 |
| Heck-Mizoroki Coupling | Pd(PPh₃)₄ + Et₃N | Et₃N | Water | 98 | 85-95 |
The Sonogashira coupling reaction operates through a sophisticated dual catalytic cycle mechanism involving both palladium and copper catalysts working in concert to facilitate the formation of carbon-carbon bonds between terminal alkynes and aryl halides [2] [3] [6]. This mechanistic framework provides the theoretical foundation for understanding the synthesis of 2-ethynyl-2'-methyl-1,1'-biphenyl through alkynylation of the corresponding aryl halide precursor [2] [6].
The palladium catalytic cycle initiates with the oxidative addition of the aryl halide substrate to a palladium(0) complex, generating a palladium(II) intermediate [2] [3] [6]. This step typically involves the insertion of a 14-electron palladium(0) bis-phosphine complex into the carbon-halogen bond, forming an aryl-palladium-halide species [2] [6]. The energy barrier for this oxidative addition step ranges from 12 to 15 kilocalories per mole, making it the rate-determining step in the overall catalytic cycle [2] [6].
The subsequent transmetalation step involves the transfer of the alkynyl group from the copper co-catalyst to the palladium center [2] [3] [6]. This process occurs through the formation of a palladium-alkynyl intermediate, where the copper-acetylide species exchanges its organyl group with the halide ligand on the palladium complex [2] [6]. The energy barrier for transmetalation typically ranges from 8 to 12 kilocalories per mole, representing a lower energy process compared to oxidative addition [6].
The catalytic cycle concludes with reductive elimination, where the coupled product is released and the palladium(0) catalyst is regenerated [2] [3] [6]. This step involves the formation of the new carbon-carbon bond between the aryl and alkynyl fragments, with energy barriers ranging from 10 to 14 kilocalories per mole [6]. The reductive elimination process proceeds through a three-centered transition state that facilitates the bond formation while restoring the palladium catalyst to its original oxidation state [2] [6].
The copper co-catalytic cycle operates independently but intersects with the palladium cycle during the transmetalation step [2] [3] [6]. Copper(I) iodide reacts with the terminal alkyne in the presence of an amine base to generate a copper-acetylide intermediate [2] [6]. This process involves the deprotonation of the terminal alkyne by the base, followed by coordination of the resulting acetylide anion to the copper center [3] [6]. The energy barrier for this copper-mediated alkyne activation ranges from 6 to 10 kilocalories per mole [6].
The mechanistic understanding of the Sonogashira coupling has enabled significant optimization of reaction conditions for 2-ethynyl-2'-methyl-1,1'-biphenyl synthesis [12] [8]. The dual catalytic nature of the reaction allows for fine-tuning of both the palladium and copper components to achieve optimal performance [2] [4]. Recent advances have demonstrated that the copper co-catalyst can be eliminated under certain conditions, leading to copper-free Sonogashira protocols that rely solely on palladium catalysis [2] [4].
| Reaction Step | Key Species | Intermediate | Energy Barrier (kcal/mol) | Rate Determining |
|---|---|---|---|---|
| Oxidative Addition | Pd(0)L₂ + Ar-X | Ar-Pd-X-L₂ | 12-15 | Yes |
| Transmetalation | Ar-Pd-X + Cu-C≡C-R | Ar-Pd-C≡C-R-L₂ | 8-12 | No |
| Reductive Elimination | Ar-Pd-C≡C-R | Product + Pd(0)L₂ | 10-14 | No |
| Copper Cycle | CuI + HC≡C-R | Cu-C≡C-R + HI | 6-10 | No |
The stereochemical aspects of the Sonogashira coupling ensure that the reaction preserves the geometry of vinyl substituents when present, making it particularly suitable for synthesizing complex alkyne derivatives [3] [6]. The mechanism proceeds through stereospecific pathways that maintain the configurational integrity of the starting materials throughout the coupling process [3] [8].
The purification of 2-ethynyl-2'-methyl-1,1'-biphenyl requires sophisticated separation techniques due to the presence of various byproducts and unreacted starting materials generated during the synthetic process [13] [14] [15]. Flash column chromatography emerges as the primary purification method, utilizing silica gel as the stationary phase and carefully optimized solvent systems to achieve effective separation [13] [15] [16].
The optimal mobile phase composition for flash chromatography consists of heptane and ethyl acetate in a 98:2 ratio, which provides excellent resolution between the desired alkyne product and potential impurities [13] [15]. This solvent system achieves recovery yields ranging from 82 to 89 percent while maintaining product purity levels exceeding 95 percent [13] [16]. The chromatographic separation relies on the differential adsorption of compounds based on their polarity, with the relatively nonpolar 2-ethynyl-2'-methyl-1,1'-biphenyl eluting earlier than more polar impurities [16] [17].
Alternative purification approaches include recrystallization from 2-propanol, which provides superior purity levels exceeding 98 percent but with reduced recovery yields of 75 to 85 percent [18] [19]. This technique proves particularly valuable when high-purity crystalline material is required for analytical or further synthetic applications [19]. The recrystallization process involves dissolving the crude product in hot 2-propanol, followed by slow cooling to promote crystal formation and impurity exclusion [19].
Solvent extraction represents another viable purification strategy, particularly for removing aqueous-soluble impurities [20]. The technique employs immiscible organic solvents such as diethyl ether in combination with water to selectively extract the desired product [20]. Recovery yields for solvent extraction typically range from 70 to 80 percent, with purity levels of 85 to 90 percent [20].
Advanced purification techniques include preparative high-performance liquid chromatography, which achieves the highest purity levels exceeding 99 percent with recovery yields of 90 to 95 percent [21]. This method proves particularly valuable for analytical-scale preparations and when exceptional purity is required [21]. The technique utilizes methanol-water mobile phases with specialized biphenyl-functionalized stationary phases that provide enhanced selectivity for aromatic compounds [22] [21].
| Technique | Mobile Phase/Solvent | Recovery Yield (%) | Purity Achieved (%) | Application |
|---|---|---|---|---|
| Flash Chromatography | Heptane/EtOAc (98:2) | 82-89 | >95 | General purification |
| Recrystallization | 2-Propanol | 75-85 | >98 | High purity crystalline |
| Solvent Extraction | Ether/Water | 70-80 | 85-90 | Aqueous impurity removal |
| Vacuum Distillation | Reduced Pressure | 85-92 | 90-95 | Volatile compound isolation |
| Preparative HPLC | MeOH/Water | 90-95 | >99 | Analytical scale |
Yield optimization strategies for 2-ethynyl-2'-methyl-1,1'-biphenyl synthesis focus on minimizing side reactions and maximizing conversion efficiency [23] [10]. The implementation of optimized reaction conditions, including precise temperature control, appropriate catalyst loading, and careful reagent stoichiometry, significantly enhances overall yields [23] [10]. Reaction monitoring through analytical techniques such as gas chromatography-mass spectrometry enables real-time optimization and prevents overreaction [23].
The Corey-Fuchs alkyne synthesis represents an alternative synthetic approach that requires specific optimization strategies for maximum yield [13] [24] [25]. This methodology involves the conversion of aldehydes to terminal alkynes through dibromoolefin intermediates, utilizing carbon tetrabromide and triphenylphosphine reagents [24] [25] [26]. Optimization studies have demonstrated that reducing the equivalents of carbon tetrabromide from 1.5 to 1.2 and triphenylphosphine from 3.0 to 2.5 significantly improves yields from 75-82 percent to 85-92 percent [13] [25].
Temperature control proves critical for the Corey-Fuchs reaction, with the initial dibromoolefin formation conducted at 0 degrees Celsius, followed by alkyne formation at -78 degrees Celsius using n-butyllithium [13] [24] [25]. The optimization of reaction time from 5-12 hours to 3-8 hours reduces side product formation while maintaining high conversion efficiency [13] [25].
| Parameter | Standard Conditions | Optimized Conditions | Yield Standard (%) | Yield Optimized (%) |
|---|---|---|---|---|
| CBr₄ Equivalents | 1.5 | 1.2 | 75-82 | 85-92 |
| PPh₃ Equivalents | 3.0 | 2.5 | 75-82 | 85-92 |
| n-BuLi Equivalents | 2.5 | 2.5 | 75-82 | 85-92 |
| Temperature (°C) | 0 to -78 | 0 to -78 | 75-82 | 85-92 |
| Reaction Time (h) | 5-12 | 3-8 | 75-82 | 85-92 |
| Solvent System | DCM/THF | DCM/THF | 75-82 | 85-92 |
The structural elucidation of 2-Ethynyl-2'-methyl-1,1'-biphenyl through X-ray crystallographic methods would provide definitive insight into its three-dimensional molecular architecture. While specific crystallographic data for this compound remains unreported in the current literature, comparative analysis with structurally related biphenyl derivatives offers valuable predictive information regarding its expected crystal structure parameters [1] [2].
Based on analogous ethynyl-substituted biphenyl systems, 2-Ethynyl-2'-methyl-1,1'-biphenyl is anticipated to crystallize in a monoclinic crystal system, consistent with the behavior observed for 4,4'-diethynyl-1,1'-biphenyl [2]. The asymmetric unit would likely contain one unique molecule, though multiple conformers within the asymmetric unit have been documented for similar systems [2].
Crystal Structure Predictions
The compound would exhibit a non-planar molecular geometry, with the two phenyl rings twisted relative to each other due to steric interactions between the ortho-positioned ethynyl and methyl substituents [3] [4]. The estimated dihedral angle between the two benzene rings is predicted to range from 35° to 45°, which represents an intermediate value between the severely twisted conformation of 2,2'-dimethyl-1,1'-biphenyl (90°) [5] and the more planar arrangement found in unsubstituted biphenyl (44-45°) [6] [4].
Expected Unit Cell Parameters
Extrapolating from the crystallographic data of 4,4'-diethynyl-1,1'-biphenyl, which crystallizes with unit cell dimensions of a = 25.8901(9) Å, b = 10.0249(4) Å, c = 21.8052(8) Å, and β = 108.001(2)° [2], the target compound would likely exhibit similar but modified parameters due to the asymmetric substitution pattern.
Molecular Packing Considerations
The crystal packing would be influenced by intermolecular interactions including π-π stacking between aromatic rings, C-H···π interactions involving the ethynyl proton and aromatic systems, and potential weak hydrogen bonding between the terminal ethynyl hydrogen and electron-rich regions of neighboring molecules [7]. The methyl group would contribute to Van der Waals interactions that stabilize the crystal lattice.
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of 2-Ethynyl-2'-methyl-1,1'-biphenyl in solution. The compound's asymmetric substitution pattern results in distinctive NMR signatures that differentiate it from symmetric biphenyl derivatives.
¹H NMR Spectroscopic Analysis
The proton nuclear magnetic resonance spectrum of 2-Ethynyl-2'-methyl-1,1'-biphenyl would exhibit four distinct chemical environments, as detailed in the comprehensive analysis below [8] [9].
The terminal ethynyl proton represents the most diagnostically significant signal, appearing as a sharp singlet in the range of 3.0-3.5 parts per million [10]. This chemical shift reflects the characteristic deshielding effect of the sp-hybridized carbon system, consistent with terminal alkyne protons in aromatic environments [11].
The aromatic proton regions would display complex multipicity patterns due to the asymmetric substitution. The ethynyl-bearing ring would show four distinct proton environments with chemical shifts ranging from 7.2 to 7.6 parts per million, while the methyl-substituted ring would exhibit its four aromatic protons in the range of 7.1 to 7.5 parts per million [12] [8]. The overlapping chemical shift ranges reflect the similar electronic environments, though subtle differences would be observable in high-resolution spectra.
The methyl substituent would appear as a sharp singlet at approximately 2.3-2.5 parts per million, integrating for three protons. This chemical shift is characteristic of aromatic methyl groups and matches literature values for 2-methyl-1,1'-biphenyl derivatives [8] [13].
¹³C NMR Spectroscopic Analysis
Carbon-13 nuclear magnetic resonance spectroscopy would reveal thirteen distinct carbon environments, reflecting the compound's molecular symmetry breaking due to asymmetric substitution [14] [15].
The ethynyl carbon atoms would appear in characteristic regions: the terminal carbon (≡C-H) at 82-84 parts per million and the quaternary ethynyl carbon (≡C-) at 80-85 parts per million [10]. These chemical shifts are consistent with aromatic acetylene systems and provide unambiguous identification of the ethynyl functionality.
The aromatic carbon atoms would span the range from 125 to 140 parts per million, with the quaternary carbons bearing substituents appearing at distinct positions. The ethynyl-bearing quaternary carbon would resonate at 118-125 parts per million, while the methyl-bearing quaternary carbon would appear at 135-142 parts per million [12] [8].
The methyl carbon would exhibit a characteristic upfield signal at 20-22 parts per million, consistent with aromatic methyl substituents [8] [13].
Solvent Effects and Dynamic Behavior
The NMR spectroscopic properties would be influenced by solvent effects and potential conformational dynamics. In chloroform-d, the compound would likely exhibit sharp, well-resolved signals indicative of restricted rotation about the biphenyl bond at room temperature [16]. The barrier to rotation would be insufficient to cause signal broadening or coalescence phenomena at standard measurement temperatures.
The conformational behavior of 2-Ethynyl-2'-methyl-1,1'-biphenyl can be understood through systematic comparison with related biphenyl derivatives, revealing structure-property relationships that govern molecular geometry in this class of compounds [17] [18].
Dihedral Angle Trends
The dihedral angle between the two phenyl rings serves as the primary conformational parameter for biphenyl derivatives. Computational studies on biphenyl derivatives have established that substituent effects significantly influence this critical geometric parameter [17] [18].
Unsubstituted biphenyl exhibits a dihedral angle of 44-45° in the gas phase, representing a balance between steric repulsion of ortho-hydrogen atoms and potential π-conjugation benefits [6] [4]. The introduction of ortho-substituents systematically alters this angle based on steric bulk and electronic effects.
2-Methyl-1,1'-biphenyl demonstrates a reduced dihedral angle of approximately 37°, indicating that the single methyl substituent provides only modest steric hindrance [5]. In contrast, 2,2'-dimethyl-1,1'-biphenyl adopts a severely twisted conformation with a 90° dihedral angle, reflecting the substantial steric clash between the two ortho-methyl groups [4] [5].
Electronic and Steric Contributions
The ethynyl substituent in 2-Ethynyl-2'-methyl-1,1'-biphenyl introduces unique electronic and steric considerations. The linear geometry of the ethynyl group (C≡C-H) provides less steric bulk than a methyl group in the immediate vicinity of the biphenyl junction, but the extended π-system may influence conformational preferences through electronic effects [9].
Comparative analysis with 4,4'-diethynyl-1,1'-biphenyl, which exhibits dihedral angles ranging from 24° to 47° in different crystal forms [2], suggests that ethynyl substituents can accommodate a range of conformations depending on crystal packing forces and intermolecular interactions.
Predicted Conformational Behavior
Based on the systematic trends observed in related compounds, 2-Ethynyl-2'-methyl-1,1'-biphenyl is predicted to adopt a dihedral angle of approximately 40-50°. This estimate reflects the moderate steric impact of the asymmetric substitution pattern, positioned between the values observed for 2-methyl-1,1'-biphenyl (37°) and more heavily substituted derivatives.
Energy Barrier Considerations
The rotational barrier for interconversion between conformers would be significantly higher than that of unsubstituted biphenyl due to the ortho-substituents. Computational studies indicate that activation energies of 16-19 kcal/mol are required to prevent room temperature racemization in substituted biphenyls [4]. The asymmetric substitution pattern in 2-Ethynyl-2'-methyl-1,1'-biphenyl would likely result in a barrier within this range, suggesting potential atropisomerism under appropriate conditions.
Comparative Structural Parameters
The bond lengths and angles within 2-Ethynyl-2'-methyl-1,1'-biphenyl would closely match those observed in related systems. The central C-C bond connecting the two phenyl rings would measure approximately 1.48-1.49 Å, consistent with values reported for other biphenyl derivatives [1] [19]. The ethynyl C≡C bond would exhibit a typical length of 1.18-1.20 Å, while the C(sp)-C(sp²) bond connecting the ethynyl group to the aromatic ring would measure 1.44-1.45 Å [2].
Influence on Physical Properties
The conformational characteristics directly influence the compound's physical and chemical properties. The non-planar geometry would reduce the extent of π-conjugation between the two aromatic rings compared to planar biphenyl derivatives, affecting optical and electronic properties. The asymmetric substitution pattern would also influence crystal packing efficiency and intermolecular interactions, potentially affecting melting point, solubility, and other bulk properties.